molecular formula C9H10Cl3NO2 B2483215 (S)-2-Amino-3-(3,5-dichlorophenyl)propanoic acid CAS No. 13990-04-0

(S)-2-Amino-3-(3,5-dichlorophenyl)propanoic acid

Cat. No.: B2483215
CAS No.: 13990-04-0
M. Wt: 270.53
InChI Key: VAISQIUJIKNCPW-QRPNPIFTSA-N
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Description

(S)-2-Amino-3-(3,5-dichlorophenyl)propanoic acid is a chiral amino acid derivative with significant interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Amino-3-(3,5-dichlorophenyl)propanoic acid typically involves the following steps:

    Starting Material: The synthesis begins with the commercially available 3,5-dichlorobenzaldehyde.

    Formation of Intermediate: The aldehyde is subjected to a Strecker synthesis, where it reacts with ammonia and potassium cyanide to form the corresponding aminonitrile.

    Hydrolysis: The aminonitrile is then hydrolyzed under acidic conditions to yield the desired amino acid.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Types of Reactions:

    Oxidation: The amino group can be oxidized to form the corresponding nitro compound.

    Reduction: The nitro group can be reduced back to the amino group using reducing agents like hydrogen gas and palladium on carbon.

    Substitution: The chlorine atoms on the phenyl ring can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or hydrogen peroxide.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

    Substitution: Sodium hydroxide or other strong bases.

Major Products:

    Oxidation: 2-Amino-3-(3,5-dinitrophenyl)propanoic acid.

    Reduction: 2-Amino-3-(3,5-dichlorophenyl)propanoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(S)-2-Amino-3-(3,5-dichlorophenyl)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in modulating biological pathways.

    Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (S)-2-Amino-3-(3,5-dichlorophenyl)propanoic acid involves its interaction with specific molecular targets in the body. It is believed to modulate the activity of certain enzymes and receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways are still under investigation, but it is thought to influence neurotransmitter systems in the brain.

Comparison with Similar Compounds

    2-Amino-3-(3,5-dichlorophenyl)propanoic acid: Lacks the chiral center, making it less specific in its biological activity.

    2-Amino-3-(3-chlorophenyl)propanoic acid: Contains only one chlorine atom, resulting in different chemical and biological properties.

    2-Amino-3-(4-chlorophenyl)propanoic acid: The position of the chlorine atom affects its reactivity and interactions with biological targets.

Uniqueness: (S)-2-Amino-3-(3,5-dichlorophenyl)propanoic acid is unique due to its chiral nature and the presence of two chlorine atoms on the phenyl ring. This combination of features makes it a valuable compound for studying stereochemistry and its effects on biological activity.

Properties

IUPAC Name

(2S)-2-amino-3-(3,5-dichlorophenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl2NO2/c10-6-1-5(2-7(11)4-6)3-8(12)9(13)14/h1-2,4,8H,3,12H2,(H,13,14)/t8-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAODYKLBUMXKDC-QMMMGPOBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)CC(C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C=C(C=C1Cl)Cl)C[C@@H](C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70917030
Record name 3,5-Dichlorophenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70917030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93930-25-7
Record name DL-Phenylalanine, 3,5-dichloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093930257
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,5-Dichlorophenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70917030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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